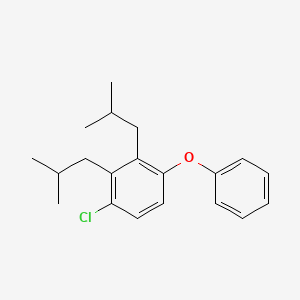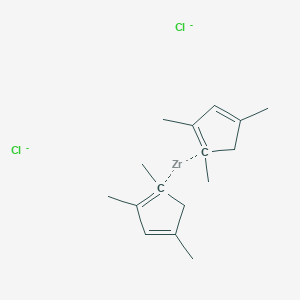
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride is a chemical compound that belongs to the class of organometallic compounds. It is composed of a zirconium atom coordinated to a 1,2,4-trimethylcyclopenta-1,3-diene ligand and two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2,4-trimethylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles like alkyl lithium or Grignard reagents.
Major Products
Oxidation: Zirconium dioxide or other zirconium oxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: Various organozirconium compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential in medical applications, such as targeted drug delivery and imaging.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium atom to the diene ligand and chloride ions. This coordination creates a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the compound can activate substrates by coordinating to them and facilitating their transformation.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be compared with other similar organozirconium compounds, such as:
Cyclopentadienylzirconium dichloride: Similar structure but with a cyclopentadienyl ligand instead of a trimethylcyclopentadiene ligand.
Bis(cyclopentadienyl)zirconium dichloride: Contains two cyclopentadienyl ligands and is commonly used in polymerization reactions.
Zirconocene dichloride: Another organozirconium compound with two cyclopentadienyl ligands, widely used as a catalyst in olefin polymerization.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct reactivity and stability compared to other organozirconium compounds.
Eigenschaften
Molekularformel |
C16H24Cl2Zr-2 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C8H12.2ClH.Zr/c2*1-6-4-7(2)8(3)5-6;;;/h2*4H,5H2,1-3H3;2*1H;/p-2 |
InChI-Schlüssel |
QAXQBWSCTSARHY-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C1)C)C.CC1=CC(=C(C1)C)C.[Cl-].[Cl-].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


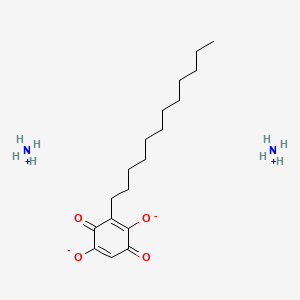
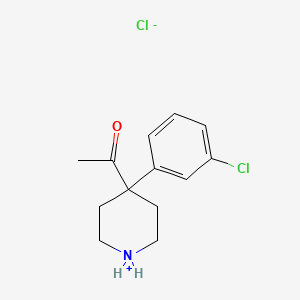
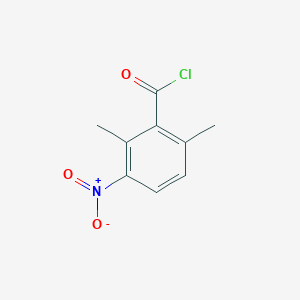
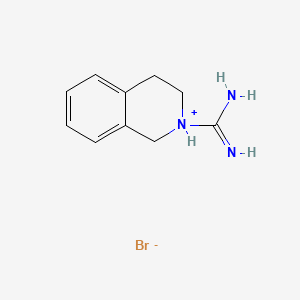
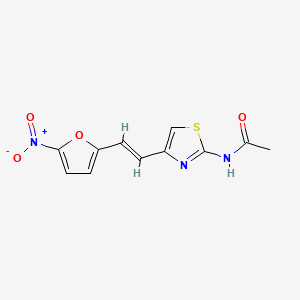
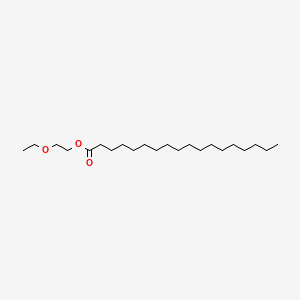

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
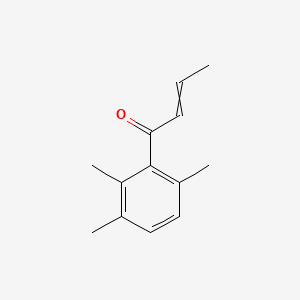
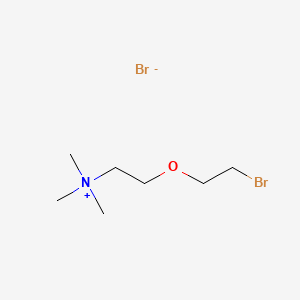
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
